((p-Iodophenyl)azo)malononitrile
Description
((p-Iodophenyl)azo)malononitrile (C₉H₅IN₄) is an azo compound featuring a para-iodophenyl group attached to a malononitrile backbone via an azo (-N=N- linkage) group. It belongs to the broader class of arylazo-malononitriles, which are synthesized via diazonium salt coupling reactions with malononitrile . These compounds are of interest in materials science, dye chemistry, and organic electronics due to their electron-withdrawing properties and structural versatility. The iodine substituent in the para position distinguishes it from halogenated analogs (e.g., chloro, bromo), influencing its electronic, steric, and reactivity profiles.
Properties
CAS No. |
6017-29-4 |
|---|---|
Molecular Formula |
C9H5IN4 |
Molecular Weight |
296.07 g/mol |
IUPAC Name |
2-[(4-iodophenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C9H5IN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,9H |
InChI Key |
DETWKLHENUVUKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)I |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of ((p-Iodophenyl)azo)malononitrile with its chloro analog, ((p-chlorophenyl)azo)malononitrile (C₉H₅ClN₄), reveals key differences (Table 1):
- Key Observations: The iodine atom’s larger atomic radius increases molecular volume and collision cross-section (CCS), as inferred from the chloro analog’s data .
Spectroscopic Properties
- ¹³C-NMR: The absence of carbonyl carbon signals in arylazonicotinonitriles (e.g., 7b, h) confirms successful coupling with malononitrile . For this compound, the deshielding effect of iodine may shift aromatic carbon signals upfield compared to chloro analogs.
- IR Spectroscopy : The azo (-N=N-) stretch typically appears near 1400–1600 cm⁻¹, while nitrile (-C≡N) vibrations occur at ~2200 cm⁻¹. Iodine’s polarizability may slightly broaden these peaks relative to chlorine .
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